Diol Biotin-PEG3-Alkyne
Description
Evolution of Bioconjugation Methodologies in Chemical Biology
Bioconjugation, the process of forming a stable covalent link between two molecules, at least one of which is a biomolecule, has a history stretching back to the early 20th century with the use of simple dyes to tag biological components. numberanalytics.comclinicallab.com Over the decades, the field has evolved significantly, moving from relatively non-specific labeling techniques to highly precise and site-specific modifications. gbibio.com This progression was driven by the need for more sophisticated tools to study biological processes at the molecular level, leading to the development of targeted therapeutics, advanced diagnostics, and novel biomaterials. numberanalytics.com Early methods often relied on the inherent reactivity of amino acid residues like lysine (B10760008) and cysteine, but these approaches could lead to heterogeneous products with variable conjugation sites. bionordika.nosusupport.com The quest for greater control and specificity has spurred innovations, including the development of bioorthogonal chemistries that operate seamlessly within living systems without interfering with native biochemical processes. gbibio.com
Principles and Advantages of Click Chemistry in Biomolecular Functionalization
A pivotal advancement in bioconjugation has been the advent of "click chemistry," a concept introduced by K. Barry Sharpless in 2001. This philosophy of chemical synthesis emphasizes reactions that are modular, wide in scope, high-yielding, and generate only inoffensive byproducts. numberanalytics.com One of the most prominent examples of click chemistry is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). wmocollege.ac.inwikipedia.org This reaction forms a stable triazole linkage between an alkyne and an azide (B81097) functional group with remarkable efficiency and specificity. iris-biotech.de
The key advantages of click chemistry in biomolecular functionalization include:
Bioorthogonality: The alkyne and azide groups are largely unreactive with the functional groups typically found in biological systems, ensuring that the reaction occurs only between the intended partners. interchim.com
High Efficiency and Favorable Kinetics: The reactions proceed rapidly under mild, aqueous conditions, often at physiological pH and temperature. interchim.com
Specificity: The reaction is highly selective, minimizing the formation of unwanted byproducts and simplifying purification processes. numberanalytics.com
These features have made click chemistry an indispensable tool for a wide range of applications, including the labeling of proteins, nucleic acids, and other biomolecules for imaging, diagnostics, and therapeutic development. numberanalytics.comwmocollege.ac.in
Strategic Design and Components of Diol Biotin-PEG3-Alkyne as a Bioorthogonal Tool
This compound is a heterobifunctional reagent meticulously designed to leverage the principles of click chemistry for bioconjugation. Its structure consists of several key components, each with a distinct function:
| Component | Function |
| Diol (Dihydroxy) Group | This vicinal diol (two hydroxyl groups on adjacent carbon atoms) provides a cleavable linkage. medkoo.comwikipedia.org Treatment with sodium periodate (B1199274) (NaIO4) can oxidatively cleave the bond between the two hydroxyl-bearing carbons, allowing for the release of the biotinylated molecule from its target after capture. medkoo.comdcchemicals.com |
| Biotin (B1667282) | Biotin (Vitamin B7) serves as a powerful affinity tag. It forms an exceptionally strong and specific non-covalent interaction with avidin (B1170675) and streptavidin proteins (Kd ≈ 10⁻¹⁵ M). wikipedia.orgthermofisher.com This interaction is widely exploited in biochemical assays for the detection, purification, and immobilization of biotinylated molecules. thermofisher.comjove.com |
| PEG3 Spacer | The polyethylene (B3416737) glycol (PEG) spacer, consisting of three repeating ethylene (B1197577) glycol units, is a flexible, hydrophilic linker. precisepeg.comchempep.com Its primary roles are to increase the water solubility of the reagent and the resulting conjugate, and to minimize steric hindrance between the biotin tag and the target biomolecule, ensuring that both can interact effectively with their respective binding partners. thermofisher.comrsc.orginterchim.fr |
| Alkyne Group | The terminal alkyne is the reactive handle for click chemistry. licor.com It readily participates in copper-catalyzed cycloaddition reactions with azide-functionalized molecules, enabling the covalent attachment of the entire Diol-Biotin-PEG3 moiety to a target of interest. lumiprobe.commedchemexpress.com |
This modular design makes this compound a highly versatile tool for introducing a cleavable biotin tag onto azide-modified biomolecules. medkoo.comdcchemicals.com
Scope and Significance of this compound in Academic Research
The unique combination of a reactive alkyne for covalent conjugation, a high-affinity biotin tag for detection and purification, a solubility-enhancing PEG spacer, and a cleavable diol linker gives this compound broad utility in academic research. It is particularly valuable in proteomics and other "-omics" fields for the identification and characterization of post-translationally modified proteins or other classes of biomolecules.
A typical workflow might involve metabolically incorporating an azide-containing precursor into a specific class of biomolecules within a cell. After cell lysis, the azide-modified biomolecules can be "clicked" to this compound. The resulting biotinylated molecules can then be selectively captured and enriched using streptavidin-coated beads. Finally, the captured biomolecules can be gently released from the beads by cleaving the diol linker with sodium periodate, allowing for their subsequent identification and analysis by techniques such as mass spectrometry. This approach enables the specific isolation and study of biomolecules from complex biological mixtures.
Structure
2D Structure
Properties
Molecular Formula |
C25H41N5O9S |
|---|---|
Molecular Weight |
587.69 |
IUPAC Name |
(2R,3R)-N-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]-2,3-dihydroxy-N'-prop-2-ynylbutanediamide |
InChI |
InChI=1S/C25H41N5O9S/c1-2-7-27-23(34)21(32)22(33)24(35)28-9-11-38-13-15-39-14-12-37-10-8-26-19(31)6-4-3-5-18-20-17(16-40-18)29-25(36)30-20/h1,17-18,20-22,32-33H,3-16H2,(H,26,31)(H,27,34)(H,28,35)(H2,29,30,36)/t17-,18-,20-,21+,22+/m0/s1 |
InChI Key |
XECRQAAHCSAXNE-BGJPATFMSA-N |
SMILES |
C#CCNC(=O)C(C(C(=O)NCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)O)O |
Appearance |
Solid powder |
Purity |
>95% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Diol Biotin-PEG3-alkyne |
Origin of Product |
United States |
Molecular Architecture and Functional Group Interplay of Diol Biotin Peg3 Alkyne
Structural Analysis of the Biotin (B1667282) Moiety and its High-Affinity Interactions
The biotin component, also known as vitamin B7, is a crucial recognition element. Its interaction with streptavidin, a protein isolated from the bacterium Streptomyces avidinii, is one of the strongest known non-covalent biological interactions. wikipedia.orgthermofisher.com This binding is characterized by an exceptionally low dissociation constant (Kd), on the order of 10⁻¹⁴ mol/L, signifying a very stable complex once formed. wikipedia.orgacs.org The high affinity and specificity of the biotin-streptavidin interaction are fundamental to its utility in various biotechnological applications, including purification, detection, and labeling of biomolecules. thermofisher.com The bond formation is rapid, and the resulting complex is resistant to extremes of pH, temperature, organic solvents, and other denaturing agents. thermofisher.comacs.org
Role of the Poly(ethylene glycol) (PEG3) Spacer in Aqueous Solubility and Linker Arm Properties
Incorporated into the structure is a tri-unit polyethylene (B3416737) glycol (PEG3) spacer. PEG is a hydrophilic polymer known for its ability to increase the aqueous solubility of conjugated molecules. thermofisher.comekb.eg This is a critical feature for a reagent intended for use in biological systems, which are predominantly aqueous. The PEG3 spacer physically separates the biotin and alkyne functionalities, which can minimize steric hindrance and allow each group to interact effectively with its respective binding partner. researchgate.net This linker arm is biologically inert and non-immunogenic, reducing the likelihood of interference with biological processes. thermofisher.com
| Property | Description | Reference |
| Increased Solubility | The hydrophilic nature of the PEG chain enhances the solubility of the entire molecule in aqueous buffers. | thermofisher.comekb.eg |
| Reduced Steric Hindrance | The spacer arm physically separates the biotin and alkyne groups, allowing for efficient binding and reaction. | researchgate.net |
| Biocompatibility | PEG is non-toxic and non-immunogenic, making it suitable for use in living systems. | thermofisher.com |
The Alkyne Functional Group: A Key Reactivity Handle for Bioorthogonal Conjugation
The terminal alkyne group serves as a versatile handle for covalent modification of biomolecules. It is a key component for "click chemistry," a set of reactions known for their high efficiency, specificity, and biocompatibility. Specifically, the alkyne can undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with an azide-modified target molecule. nih.gov This reaction forms a stable triazole linkage. lumiprobe.com The alkyne and azide (B81097) groups are considered bioorthogonal, meaning they are largely unreactive with endogenous functional groups found in biological systems, thus ensuring that the reaction is highly specific to the intended target. rsc.orgwikipedia.orgresearchgate.net
Design and Mechanism of the Diol Cleavable Linkage for Controlled Release
A distinguishing feature of this molecule is the presence of a diol (vicinal diol) linkage. This chemical bond is designed to be stable under physiological conditions but can be selectively cleaved upon treatment with sodium periodate (B1199274) (NaIO₄). medkoo.comcd-bioparticles.net The mechanism of cleavage involves the oxidative scission of the carbon-carbon bond between the two hydroxyl-bearing carbons. masterorganicchemistry.comchemistrysteps.com This reaction results in the formation of two carbonyl groups (aldehydes or ketones), effectively breaking the linker and releasing the captured biomolecule from the biotin-streptavidin complex. chemistrysteps.com This controlled release is advantageous for downstream applications such as mass spectrometry analysis or functional assays of the isolated biomolecule.
| Reagent | Function | Mechanism |
| Sodium Periodate (NaIO₄) | Cleavage Agent | Oxidative cleavage of the vicinal diol bond. masterorganicchemistry.comchemistrysteps.com |
Orthogonal Functional Group Reactivity in Complex Biological Systems
The effectiveness of Diol Biotin-PEG3-Alkyne in complex biological systems stems from the principle of orthogonal reactivity. This concept refers to the ability of multiple, distinct chemical reactions to proceed in the same pot simultaneously without interfering with one another. aatbio.com In this molecule, the biotin-streptavidin interaction, the alkyne-azide cycloaddition, and the periodate-mediated diol cleavage are three orthogonal processes. The biotin binds non-covalently to streptavidin, the alkyne reacts covalently with an azide, and the diol is cleaved under specific oxidative conditions. This orthogonality allows for a sequential workflow of labeling, capture, and release of target biomolecules from complex mixtures like cell lysates. aatbio.com
Advanced Synthetic Strategies and Derivatization of Diol Biotin Peg3 Alkyne Analogs
General Principles of Alkyne Functionalization in Organic Synthesis
Alkynes are fundamental building blocks in organic synthesis, valued for their linear geometry and the high electron density of their carbon-carbon triple bond. rsc.org This unique structure makes them susceptible to a wide variety of chemical transformations, allowing for the construction of diverse and complex molecular architectures. rsc.orgresearchgate.net The functionalization of alkynes can be broadly categorized into several key reaction types.
One of the most common transformations involves additions across the π-bonds. nih.gov For instance, hydrofunctionalization reactions, where a hydrogen atom and another functional group are added across the triple bond, are pivotal. eurekalert.org These can include hydration, hydroboration, and hydrocyanation, among others. rsc.orgnih.gov Controlling the regioselectivity and stereoselectivity of these additions is a central challenge and a major focus of method development. rsc.orgeurekalert.org
Terminal alkynes, such as the one present in Diol Biotin-PEG3-Alkyne, also possess a weakly acidic C-H bond. This allows for deprotonation to form a powerful nucleophile, the acetylide anion, which can participate in C-C bond-forming reactions with various electrophiles. Furthermore, transition metal-catalyzed reactions, such as Sonogashira, Heck, and Glaser couplings, are extensively used to functionalize terminal alkynes. researchgate.net More recently, alkyne annulations catalyzed by transition metals like ruthenium and rhodium have emerged as powerful methods for constructing complex heterocyclic and carbocyclic systems. rsc.org The choice of catalyst and reaction conditions can precisely control the outcome, enabling the synthesis of regio- and stereodefined products. eurekalert.orgrsc.org
The reactivity of alkynes can be tuned by the electronic properties of their substituents. Electron-withdrawing groups, for example, can facilitate certain transformations like alkyne-allene isomerization. eurekalert.org The versatility of alkyne chemistry allows it to serve as a linchpin in multicomponent reactions and radical cascades, where multiple new bonds are formed in a single, efficient operation. researchgate.netnih.gov
Synthetic Routes for Incorporating Biotin (B1667282) and PEG Moieties into Linker Systems
The synthesis of biotin-PEG linkers involves the covalent attachment of biotin, a high-affinity ligand for avidin (B1170675) and streptavidin, to a polyethylene (B3416737) glycol (PEG) spacer. The PEG component enhances water solubility, reduces aggregation, and provides a flexible spacer arm to minimize steric hindrance between the biotin and its binding partner. chempep.com
A common strategy for conjugating biotin to a PEG linker is through amide bond formation. This typically involves activating the carboxylic acid on biotin's valeric acid side chain. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) are frequently used to form an NHS ester of biotin. nih.gov This activated ester then readily reacts with a primary amine on an amino-functionalized PEG to form a stable amide linkage. nih.gov Alternatively, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) can be used as a condensing agent. acs.org
Solid-phase synthesis offers a modular and flexible approach, particularly for creating linkers with varying PEG lengths. acs.org Using Fmoc (9-fluorenylmethyloxycarbonyl) peptide synthesis protocols, PEG spacer units like Fmoc-8-amino-3,6-dioxaoctanoic acid can be sequentially added to a resin-bound starting material. acs.org After the desired number of PEG units are incorporated, the terminal Fmoc group is removed, and the exposed amine is coupled with activated biotin. acs.org This modularity allows for precise control over the linker length to optimize binding or other properties. acs.org
The functional group presented by the final biotin-PEG construct depends on the starting materials. If biotin is coupled to a diamine-functionalized PEG, the resulting product will have a terminal amine. Conversely, if an amino-PEG-acid is used, the product will have a terminal carboxylic acid, which can be further functionalized. google.com
Chemical Approaches for Engineering the Cleavable Diol Functionality
The vicinal diol (a 1,2-diol) is a key functional group that can be engineered into a linker to render it cleavable under specific, mild conditions. The most common method for cleaving a diol is through oxidative cleavage with sodium periodate (B1199274) (NaIO₄). nih.gov This reaction is highly selective for vicinal diols and proceeds under aqueous conditions, breaking the carbon-carbon bond between the two hydroxyl-bearing carbons and converting them into two aldehyde groups. nih.govdiva-portal.org This transformation effectively severs the linker, releasing any molecule attached to one side from the other.
The synthesis of linkers containing this functionality can be achieved through various routes. One approach involves starting with a molecule that already contains a diol, which is protected during the synthesis and deprotected at a later stage. For example, tartaric acid derivatives can serve as chiral synthons for diol-containing linkers. tum.de Another method is the dihydroxylation of an alkene using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) to introduce the vicinal diol moiety.
An alternative strategy for creating a cleavable linkage involving diols is the formation of a boronic ester. Boronic acids react reversibly and selectively with diols in aqueous solution to form cyclic boronate esters. manchester.ac.uk This complexation is pH-sensitive; the stability of the ester decreases under acidic conditions, leading to its hydrolysis and the release of the diol-containing molecule. manchester.ac.uk Furthermore, the carbon-boron bond itself is susceptible to cleavage by oxidizing agents like hydrogen peroxide, providing a second, orthogonal release mechanism. manchester.ac.uk This dual-stimuli responsiveness (pH and oxidative stress) makes boronate-diol linkages attractive for controlled-release applications. manchester.ac.uk
The synthesis of a complete Biotin-Diol-Alkyne probe has been documented, demonstrating the successful integration of this cleavable unit with the other essential functionalities for chemical proteomics applications. tum.de
Development of Related Click Chemistry Reagents with Tailored Properties (e.g., Azide (B81097) Analogs, Photo-cleavable Variants)
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a cornerstone of bioconjugation due to its high efficiency and specificity. mdpi.comiris-biotech.de However, concerns over the cytotoxicity of the copper catalyst spurred the development of copper-free alternatives, primarily strain-promoted azide-alkyne cycloaddition (SPAAC). mdpi.comiris-biotech.de SPAAC utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO or DIBO) and bicyclo[6.1.0]non-4-yne (BCN), which react rapidly with azides without the need for a metal catalyst. iris-biotech.deuga.edu The reactivity of these cyclooctynes can be modulated by their structure, with increased ring strain or the presence of electron-withdrawing fluorine atoms enhancing reaction rates. iris-biotech.deuga.edu
Beyond SPAAC, other click-compatible reagents have been developed with tailored properties. Photo-cleavable linkers, for instance, allow for the light-induced release of conjugated molecules. A common photo-cleavable moiety is the 2-nitrobenzyl group, which, upon irradiation with UV light (e.g., 350-365 nm), undergoes cleavage. nih.gov Researchers have synthesized clickable and photo-cleavable lipid analogs by incorporating a dibenzocyclooctyne group for SPAAC conjugation and linking it via a 2-nitrobenzyl moiety for subsequent photo-release. nih.gov
Tetrazine ligation is another powerful bioorthogonal reaction that involves the inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO). acs.orgnih.gov This reaction is exceptionally fast and has been used to "arm" antibody fragments with cytotoxic drugs after initial targeting. nih.gov Recently, cleavable TCOs have been designed that, upon reaction with a tetrazine, trigger an elimination cascade that releases a payload, a concept termed "click-to-release". acs.org
The development of azide analogs often focuses on incorporating them into libraries of molecules, such as PROTACs (PROteolysis TArgeting Chimeras), for rapid assembly and screening. rsc.org By converting a library of amine-containing E3 ligase recruiters into their corresponding azides, researchers can use CuAAC to quickly link them to alkyne-functionalized ligands for a target protein. rsc.org
| Reagent Type | Key Feature | Common Example(s) | Application |
| Strain-Promoted Alkyne | Copper-free click reaction with azides. mdpi.com | DBCO, BCN, ADIBO. uga.edu | In vivo labeling, bioconjugation. |
| Photo-cleavable Linker | Light-induced bond cleavage. nih.gov | 2-Nitrobenzyl group. nih.gov | Spatiotemporal control of molecule release. |
| Tetrazine Ligation Partner | Extremely fast bioorthogonal reaction. nih.gov | trans-Cyclooctene (TCO). acs.org | Rapid bioconjugation, click-to-release. |
| Azide Analog Library | Enables rapid, modular synthesis. rsc.org | Azide-functionalized small molecules. rsc.org | High-throughput screening (e.g., PROTACs). |
Strategies for Modifying Linker Length and Branching in PEGylated Biotin-Alkyne Systems
The length and architecture of the PEG linker in a molecule like this compound are critical parameters that can be tailored to optimize performance in a given application. chempep.com Modifying the linker length can affect solubility, steric accessibility of the terminal functional groups, and the pharmacokinetic properties of a larger bioconjugate. chempep.comacs.org
One of the most straightforward strategies for varying linker length is the use of modular, stepwise synthesis, often performed on a solid support. acs.orgacs.org By using protected PEG building blocks, such as Fmoc-8-amino-3,6-dioxaoctanoic acid, chemists can iteratively add PEG units to achieve a precise, defined length (monodisperse PEG). chempep.comacs.org This approach offers maximum control compared to using pre-synthesized, polydisperse PEG chains.
The synthesis of linkers can also be designed to create branched or multi-functional scaffolds. This allows for the attachment of multiple copies of a molecule (e.g., biotin) or the incorporation of several different functionalities onto a single construct. acs.org For example, starting with a common aminodiol intermediate, one can synthesize both alkyne- and amine-functionalized phosphoramidite (B1245037) linkers. acs.org These can be incorporated into a larger molecule, providing orthogonal handles for subsequent conjugation via both click chemistry and amide bond formation, respectively. acs.org
The development of branched PEG architectures is also a key strategy. nih.gov While linear PEGs are common, branched structures can offer an enhanced "stealth" effect, further shielding a conjugated protein from proteolysis and the immune system. nih.gov The synthesis of such systems can involve coupling multiple PEG chains to a central core, such as lysine (B10760008) or a polyol. The choice between linear, branched, or multi-arm PEG linkers depends on the specific requirements of the final application, balancing factors like hydrodynamic radius, steric hindrance, and the desired valency of the terminal functional groups. chempep.comnih.gov
Mechanistic Investigations of Click Chemistry Reactions Involving Diol Biotin Peg3 Alkyne
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Kinetics and Catalytic Mechanisms.beilstein-journals.orgmdpi.comrsc.org
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful ligation reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring by joining an alkyne, such as that on Diol Biotin-PEG3-Alkyne, with an azide-functionalized molecule. organic-chemistry.orgnih.gov This reaction dramatically accelerates the rate of the cycloaddition by up to 10⁷-fold compared to the uncatalyzed thermal process. nih.gov The mechanism is not a concerted cycloaddition but a stepwise process mediated by copper(I). mdpi.com
Initial mechanistic proposals suggested a mononuclear copper catalyst. mdpi.com However, extensive kinetic and computational studies have led to a more refined model involving a dinuclear copper acetylide intermediate. beilstein-journals.orgrsc.orgrsc.org The currently accepted mechanism posits that two copper atoms cooperate to activate the alkyne and bind the azide (B81097), lowering the activation energy of the reaction significantly. rsc.orgrsc.org This dinuclear pathway is generally favored over mononuclear or higher-order aggregates. nih.govrsc.org The formation of the copper acetylide is often the rate-limiting step, though this can change with highly acidic alkynes. rsc.org The reaction is remarkably insensitive to aqueous conditions and a wide pH range (4-12), making it highly suitable for biological applications. organic-chemistry.org
Influence of Copper Species and Ligands on Reaction Efficiency and Selectivity.mdpi.com
The efficiency and success of the CuAAC reaction are critically dependent on the copper catalyst and the ligands used to stabilize it.
Copper Species : The catalytically active species is copper(I). nih.gov However, Cu(I) salts are prone to oxidation to the inactive Cu(II) state and can undergo disproportionation in solution. acs.orgbroadpharm.com Therefore, a common and convenient strategy is to generate Cu(I) in situ from a stable Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent. organic-chemistry.org Sodium ascorbate (B8700270) is the most widely used reductant for this purpose. nih.govnih.gov
Ligands : Chelating ligands play a vital role in the CuAAC reaction. They stabilize the Cu(I) oxidation state against oxidation and disproportionation, prevent copper-induced damage to biomolecules, and can accelerate the reaction rate. mdpi.combroadpharm.com The choice of ligand is often dictated by the specific application, particularly the solvent system and the nature of the substrates.
| Ligand | Key Characteristics | Application Notes |
| TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) | Enhances reaction rate and protects Cu(I) from oxidation. chemie-brunschwig.ch | Limited by poor water solubility, often requiring co-solvents like DMSO which can be detrimental to some proteins. chemie-brunschwig.chplos.org |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | A water-soluble analog of TBTA. plos.org | Ideal for bioconjugation in aqueous buffers; preserves the catalytic activity of enzymes during labeling. plos.org |
| Bathophenanthroline derivatives | A highly effective ligand system, particularly when sulfonated for water solubility. nih.govjenabioscience.com | Can be acutely oxygen-sensitive, sometimes requiring air-free techniques for optimal performance. jenabioscience.com |
| Imidazole derivatives | Simple alkyl-substituted imidazoles have been shown to be effective ligands. acs.org | The alkyl chain provides a steric effect that can benefit the reaction, even with bulky alkynes. acs.org |
The triazole product of the CuAAC reaction can itself act as a ligand for copper, leading to an autocatalytic effect where the reaction rate increases as the product is formed. researchgate.net
Optimization of Reaction Conditions for Bioconjugation Applications.mdpi.com
Applying CuAAC to sensitive biological systems requires careful optimization to maximize conjugation efficiency while preserving the function of the biomolecule.
A primary challenge is the potential toxicity of copper ions, which can generate reactive oxygen species (ROS) in the presence of reducing agents like ascorbate, leading to damage of proteins and nucleic acids. mdpi.comnih.govjenabioscience.com Furthermore, oxidation byproducts of ascorbate, such as dehydroascorbate, can cause unwanted side reactions with amino acid residues like lysine (B10760008) and arginine. nih.govjenabioscience.com
Key optimization strategies include:
Use of Excess Ligand : Employing a several-fold excess of a chelating ligand (e.g., 5-fold excess of THPTA relative to CuSO₄) helps to sequester the copper ion, protecting the biomolecule and maintaining the catalyst's active state. nih.govplos.org
Water-Soluble Ligands : For reactions in aqueous media, water-soluble ligands like THPTA are essential to avoid organic co-solvents that can denature proteins. plos.org
Minimizing Reagent Concentrations : Optimization aims to use the lowest possible concentrations of copper, ligands, and reducing agents that still afford an efficient reaction, thereby minimizing potential damage. nih.gov
Scavengers for Side-Products : Additives can be used to capture reactive carbonyl byproducts of ascorbate oxidation, preventing covalent modification of proteins. nih.govjenabioscience.com
A typical optimized protocol for the bioconjugation of a sensitive oligonucleotide might involve the conditions summarized in the table below. jenabioscience.com
| Component | Concentration | Purpose |
| Alkyne-Biomolecule | 10 µM | Substrate to be labeled |
| Azide Probe | 50 µM | Labeling reagent |
| CuSO₄ | 100 µM | Copper(II) pre-catalyst |
| Ligand (e.g., sulfonated bathophenanthroline) | 500 µM | Stabilize Cu(I) and protect biomolecule |
| Sodium Ascorbate | 5.0 mM | Reducing agent to generate Cu(I) from Cu(II) |
| Buffer | 0.1 M Phosphate, pH 7.0 | Maintain physiological pH |
Copper-Free Click Chemistry (e.g., Strain-Promoted Azide-Alkyne Cycloaddition) with Modified Alkyne Systems.beilstein-journals.orgnih.govacs.orgmedchemexpress.com
To circumvent the issue of copper toxicity in living systems, copper-free click chemistry was developed. wikipedia.orgsigmaaldrich.com The most prominent example is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). chempep.commagtech.com.cn This reaction does not require a metal catalyst; instead, it relies on the high ring strain of a modified cyclooctyne (B158145) to drive the reaction forward. sigmaaldrich.commagtech.com.cn
In this context, an azide-containing partner, such as Biotin-PEG3-Azide, would react with a strained alkyne like dibenzocyclooctyne (DBCO) or difluorinated cyclooctyne (DIFO). medchemexpress.comchempep.compnas.org The driving force for the reaction is the release of approximately 18 kcal/mol of ring strain as the cyclooctyne converts to the more stable triazole ring structure. sigmaaldrich.com The mechanism is a concerted [3+2] dipolar cycloaddition. chempep.comwur.nl
SPAAC is a truly bioorthogonal reaction, meaning it can proceed in complex biological environments, including inside living cells, without interfering with native biochemical processes. pnas.orgwur.nl While extremely useful, SPAAC reactions with simple cyclooctynes can be slower than CuAAC and may lack the strict 1,4-regioselectivity, often producing a mixture of regioisomers. nih.govwikipedia.org
Chemical Mechanisms for Periodate-Mediated Diol Cleavage and Analyte Release.rsc.org
The "diol" feature of this compound is a chemically cleavable linker. The vicinal diol (two hydroxyl groups on adjacent carbon atoms) can be selectively cleaved by oxidation with sodium periodate (B1199274) (NaIO₄). nih.govlibretexts.org
The mechanism of periodate cleavage involves the formation of a cyclic periodate ester intermediate with the diol. nih.govrsc.org This intermediate then undergoes a concerted decomposition, breaking the carbon-carbon bond between the two hydroxyl-bearing carbons and yielding two carbonyl-containing fragments (aldehydes or ketones). nih.govrsc.orgtum.de This reaction is rapid and highly specific for 1,2-diols. rsc.org This specificity allows for the selective labeling of the 3'-termini of RNA, as ribose contains a vicinal diol while deoxyribose does not. libretexts.org
In the context of biotin-based affinity purification, this cleavage is invaluable. A biomolecule captured on a streptavidin resin via the Diol Biotin-PEG3 linker can be released under mild conditions by treatment with sodium periodate, which breaks the linker and frees the target molecule while leaving the biotin (B1667282) tag bound to the resin. nih.govtum.de
Computational and Spectroscopic Studies on Reaction Intermediates and Transition States.mdpi.com
The mechanisms of click reactions have been extensively investigated using computational and spectroscopic methods.
Computational Studies : Density Functional Theory (DFT) calculations have been instrumental in elucidating the CuAAC mechanism. mdpi.com These studies confirmed that the reaction proceeds through a stepwise pathway rather than a concerted one. mdpi.com DFT calculations have shown that a dinuclear copper acetylide complex is the favored intermediate, as it has a lower activation barrier (by approximately 3-6 kcal/mol) compared to a mononuclear pathway. nih.govrsc.org This theoretical finding aligns with experimental kinetic data that show a second-order dependence on the copper concentration. rsc.org For SPAAC, computational studies show that ring strain lowers the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO), facilitating its reaction with the azide's Highest Occupied Molecular Orbital (HOMO). acs.org
Spectroscopic Studies : Various spectroscopic techniques are used to monitor reaction kinetics and characterize intermediates.
Raman and Infrared (IR) Spectroscopy : These methods are effective for real-time monitoring of the reaction by tracking the disappearance of the characteristic azide asymmetric stretch peak around 2100 cm⁻¹. rsc.orgrsc.org This allows for precise kinetic analysis of both CuAAC and SPAAC reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is used to confirm the structure of the final triazole product and can provide insights into local structural changes in biomolecules after conjugation. acs.org
SERS (Surface-Enhanced Raman Spectroscopy) : This technique has been used to study plasmon-assisted click chemistry on gold nanoparticles, allowing for the monitoring of the conjugation of molecules like biotin-azide at very low temperatures. rsc.orgrsc.org
Force Spectroscopy : High-speed atomic force microscopy (AFM) has been combined with molecular dynamics simulations to study the unbinding process of the biotin-streptavidin complex at an atomistic level, revealing a complex energy landscape with multiple intermediate states rather than a simple two-state process. pnas.org
Analytical and Characterization Methodologies for Diol Biotin Peg3 Alkyne Conjugates
Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural verification of Diol Biotin-PEG3-Alkyne. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the compound's complex structure, which includes the biotin (B1667282) moiety, the polyethylene (B3416737) glycol (PEG) linker, the diol group, and the terminal alkyne.
In ¹H NMR, specific protons can be assigned to their respective functional groups based on their chemical shifts (δ), which are influenced by the local electronic environment. For a "Biotin-PEG-Alkyne" compound, the spectrum would exhibit characteristic signals for the biotin ring protons, the methylene (B1212753) protons of the PEG linker, and the terminal alkyne proton. researchgate.net The protons of the diol group and the adjacent methylene groups would also present distinct signals.
¹³C NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. This allows for the unambiguous confirmation of the carbon skeleton, including the carbonyl carbons of the amide and urea (B33335) groups in biotin, the ether carbons of the PEG linker, and the sp-hybridized carbons of the alkyne.
Expected ¹H NMR Chemical Shifts for this compound
| Protons | Expected Chemical Shift (ppm) |
|---|---|
| Alkyne C≡C-H | 2.5 - 3.5 |
| PEG (-O-CH ₂-CH ₂-) | 3.5 - 3.7 |
| Diol (-CH (OH)-CH (OH)-) | 3.8 - 4.2 |
| Biotin Ring Protons | 2.7 - 4.5 |
Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Atoms | Expected Chemical Shift (ppm) |
|---|---|
| Alkyne (C ≡C-H) | 70 - 75 |
| Alkyne (C≡C -H) | 80 - 85 |
| PEG (-O-C H₂-C H₂-) | 68 - 72 |
| Diol (-C H(OH)-C H(OH)-) | 65 - 75 |
| Biotin Carbonyls (C=O) | 163 - 175 |
Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the key functional groups present in this compound. By measuring the absorption of infrared radiation by the molecule, an FT-IR spectrum provides a "fingerprint" of its covalent bonds.
The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its constituent parts:
Alkyne Group : A sharp, weak absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretch and another sharp, weak to medium band in the region of 2100-2260 cm⁻¹ for the C≡C triple bond stretch.
PEG Linker : A strong, broad C-O-C stretching band typically observed between 1050 and 1150 cm⁻¹.
Biotin Moiety : N-H stretching vibrations from the urea ring appear in the range of 3200-3500 cm⁻¹. The C=O stretching of the urea and amide groups gives rise to strong absorptions around 1700 cm⁻¹ and 1650 cm⁻¹, respectively. researchgate.net
Diol Group : A broad O-H stretching band is expected in the region of 3200-3600 cm⁻¹.
Alkyl Chains : C-H stretching vibrations from the methylene groups of the PEG linker and the valeric acid side chain of biotin are observed in the 2850-2960 cm⁻¹ region. researchgate.net
The presence of these characteristic peaks in the FT-IR spectrum serves as a confirmation of the successful synthesis and purity of the this compound molecule.
Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Alkyne | ≡C-H stretch | ~3300 |
| Alkyne | C≡C stretch | 2100 - 2260 |
| Diol/Amide | O-H / N-H stretch | 3200 - 3600 (broad) |
| Alkyl C-H | C-H stretch | 2850 - 2960 |
| Biotin Urea | C=O stretch | ~1700 |
| Biotin Amide | C=O stretch | ~1650 |
Raman spectroscopy is a powerful, non-destructive technique well-suited for studying bioorthogonal reactions in real-time. rsc.orgresearchgate.net The alkyne functional group in this compound possesses a strong and sharp Raman scattering signal that appears in a region of the spectrum (around 2100-2250 cm⁻¹) that is typically free from interference from biological molecules, often referred to as the "cell-silent region". rsc.orgacs.org
This distinct alkyne peak allows for the direct monitoring of conjugation reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". As the reaction proceeds and the alkyne is consumed to form a triazole ring, the intensity of the characteristic alkyne Raman signal will decrease. This change in signal intensity can be quantitatively correlated to the reaction kinetics, providing valuable information on reaction rates and completion.
The position of the alkyne Raman peak can be influenced by its chemical environment. Terminal alkynes, such as the one in this compound, typically exhibit a Raman signal around 2100 cm⁻¹, while internal alkynes show a signal at a higher wavenumber, around 2200 cm⁻¹. rsc.orgresearchgate.net The intensity of the Raman signal can also be affected by conjugation with other π-systems. nih.gov
The ability to perform in situ and real-time measurements makes Raman spectroscopy an invaluable tool for optimizing conjugation conditions and for studying the kinetics of biomolecule labeling with this compound.
Chromatographic and Mass Spectrometric Characterization of Conjugation Products
Chromatographic and mass spectrometric techniques are essential for the purification and detailed characterization of the products resulting from the conjugation of this compound to biomolecules. These methods provide information on purity, molecular weight, and the extent of labeling.
High-Performance Liquid Chromatography (HPLC) and its higher-resolution counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the separation, quantification, and purification of this compound and its conjugates. These methods are highly sensitive, selective, and reproducible.
For the analysis of biotinylated PEG compounds, reversed-phase HPLC (RP-HPLC) is commonly employed. A nonpolar stationary phase, such as a C18 column, is typically used with a polar mobile phase, often a gradient of water and an organic solvent like acetonitrile, frequently with additives such as trifluoroacetic acid. google.com
The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The unreacted this compound, the biomolecule, and the resulting conjugate will have different retention times, allowing for their separation and quantification. The purity of the conjugate can be assessed by the presence of a single, sharp peak at the expected retention time.
Detection is often achieved using a UV detector, although the chromophore in this compound is not particularly strong. For more sensitive detection, especially for low concentrations, derivatization or the use of more universal detectors like evaporative light scattering detectors (ELSD) or charged aerosol detectors (CAD) can be employed.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC or UPLC with the mass analysis capabilities of mass spectrometry, making it an indispensable tool for the characterization of biotinylated conjugates. nih.gov Following chromatographic separation, the analyte is introduced into the mass spectrometer, where it is ionized and its mass-to-charge ratio (m/z) is determined.
LC-MS provides unambiguous confirmation of the molecular weight of the this compound conjugate. By comparing the experimentally determined mass with the theoretical mass, the success of the conjugation reaction and the degree of labeling (i.e., the number of this compound molecules attached to the biomolecule) can be confirmed. nih.gov
For large biomolecules like proteins, electrospray ionization (ESI) is a commonly used ionization technique, as it is a soft ionization method that minimizes fragmentation. The resulting mass spectrum often shows a series of multiply charged ions, which can be deconvoluted to determine the intact molecular weight of the conjugate. ingenieria-analitica.com
The high sensitivity and accuracy of LC-MS make it a powerful technique for the detailed characterization of complex biomolecular conjugates, ensuring their identity and homogeneity. nih.gov
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF/TOF) for Macromolecular Analysis
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful analytical technique for the characterization of macromolecules, including those conjugated with this compound. walshmedicalmedia.com This method allows for the precise determination of the molecular weight of the conjugate, thereby confirming the successful attachment of the biotin-PEG linker to a target molecule.
The process involves co-crystallizing the analyte with a matrix material, such as α-cyano-4-hydroxycinnamic acid, which absorbs laser energy. researchgate.net A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules. These ions are then accelerated into a time-of-flight tube, and their mass-to-charge ratio is determined based on the time it takes for them to reach the detector.
In the context of this compound conjugates, MALDI-TOF MS can be used to verify the outcome of a click chemistry reaction where the alkyne terminus of the linker reacts with an azide-modified macromolecule. The resulting mass spectrum will show a characteristic mass shift corresponding to the addition of the this compound moiety. For instance, research on similar biotinylated PEG compounds has demonstrated the utility of MALDI-TOF MS in confirming conjugation. A study analyzing a 10 kDa PEG molecule before and after biotinylation showed a clear increase in molecular weight from 10,620 Da to 10,902 Da, consistent with the addition of the biotin group. researchgate.net
Furthermore, tandem mass spectrometry (MALDI-TOF/TOF) can provide structural information by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. This can help to confirm the identity and integrity of the conjugated linker.
Below is a data table illustrating the expected mass shift upon successful conjugation of this compound to a hypothetical azide-containing peptide.
| Sample | Theoretical Molecular Weight (Da) | Observed Molecular Weight (m/z) by MALDI-TOF |
| Azide-Peptide | 5000.0 | 5000.2 |
| This compound | 587.7 | Not directly observed |
| Azide-Peptide + this compound Conjugate | 5587.7 | 5587.9 |
Dynamic Light Scattering (DLS) for Nanomaterial Hydrodynamic Diameter Determination
The principle of DLS is based on the Brownian motion of particles in a liquid medium. When illuminated by a laser, the particles scatter light, and the intensity of the scattered light fluctuates over time due to their random movement. nih.gov Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, resulting in slower fluctuations. By analyzing the correlation of these intensity fluctuations, the diffusion coefficient of the particles can be determined. The Stokes-Einstein equation is then used to relate the diffusion coefficient to the hydrodynamic diameter. cd-bioparticles.com
The hydrodynamic diameter includes the core of the nanoparticle as well as any molecules attached to its surface and a layer of solvent that moves with the particle. cd-bioparticles.comresearchgate.net Therefore, the covalent attachment of this compound to a nanoparticle will lead to a measurable increase in its hydrodynamic diameter.
Research on PEGylated nanoparticles has consistently shown an increase in hydrodynamic size post-conjugation. For example, in one study, the hydrodynamic diameter of quantum dots increased from 10.7 nm to 21.6 nm after PEGylation. researchgate.net Another key parameter obtained from DLS measurements is the Polydispersity Index (PDI), which indicates the uniformity of the particle size distribution. cd-bioparticles.com
The following table presents hypothetical DLS data for gold nanoparticles before and after conjugation with this compound.
| Sample | Mean Hydrodynamic Diameter (nm) | Standard Deviation (nm) | Polydispersity Index (PDI) |
| Unconjugated Gold Nanoparticles | 50.2 | 2.1 | 0.15 |
| This compound Conjugated Gold Nanoparticles | 65.8 | 2.5 | 0.18 |
Future Perspectives and Emerging Research Avenues
Design of Next-Generation Multifunctional Linkers with Enhanced Bioorthogonal Reactivity
The core structure of Diol Biotin-PEG3-Alkyne serves as an exemplary scaffold for the design of next-generation multifunctional linkers. Future research will likely focus on modifying this structure to enhance the reactivity of the alkyne group for even faster and more efficient bioconjugation. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, and linkers like this compound are central to its application in biological systems. nih.govresearchgate.net
One avenue of exploration is the incorporation of electron-withdrawing groups near the alkyne terminus to accelerate the cycloaddition reaction. Furthermore, the development of linkers with dual "clickable" handles, perhaps an alkyne and another orthogonal reactive group, would allow for sequential or simultaneous labeling of different biomolecules. mdpi.com This would enable the construction of more complex biological architectures and the study of intricate molecular interactions. Research into novel biotin-based tetra-functional bio-orthogonal linkers has already demonstrated the potential for creating molecules with multiple functionalities, including photolabile motifs for controlled cleavage. mdpi.com
| Feature | Current this compound | Next-Generation Linker Concept |
| Bioorthogonal Group | Terminal Alkyne | Alkyne with enhanced reactivity (e.g., strained alkyne) or dual orthogonal groups |
| Cleavage Moiety | Diol (periodate-cleavable) | Photolabile or enzymatically cleavable groups for spatiotemporal control |
| Spacer Arm | PEG3 | Longer or branched PEG chains for improved solubility and reduced steric hindrance |
| Affinity Tag | Biotin (B1667282) | Alternative high-affinity tags or multiple tags for signal amplification |
Integration of this compound in High-Throughput Screening Methodologies
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast compound libraries. nih.gov The integration of this compound into HTS workflows holds considerable promise for identifying and validating new drug candidates. Its alkyne handle allows for the efficient "clicking" of a detectable tag (e.g., a fluorophore or an enzyme) to a target molecule that has been metabolically or chemically labeled with an azide (B81097).
This approach can be used to develop novel assays for a variety of biological processes. For instance, in activity-based protein profiling (ABPP), this compound could be used to tag and enrich active enzymes from complex biological samples, facilitating the discovery of enzyme inhibitors. The biotin moiety allows for the efficient capture and purification of these tagged proteins on streptavidin-coated plates or beads, a process amenable to automation in HTS formats. dovepress.com
| HTS Application Area | Role of this compound | Potential Impact |
| Target Identification | Labeling and enrichment of cellular targets of a bioactive compound. | Faster identification of the molecular targets of new drug candidates. |
| Enzyme Inhibition Assays | Capture of active enzymes to screen for inhibitors. | Development of novel enzyme inhibitors for various diseases. |
| Protein-Protein Interaction Studies | Labeling of bait proteins to pull down interacting partners. | Elucidation of disease-relevant protein interaction networks. |
Application in Advanced Imaging Techniques Beyond Current Capabilities
The ability to visualize biological processes at the molecular level is crucial for understanding cellular function and disease. This compound is well-suited for advanced imaging applications due to its small size and the bioorthogonal nature of the click reaction. The alkyne group can be tagged with a fluorescent probe after it has been incorporated into a target biomolecule, minimizing potential interference with the biological process under investigation.
This strategy is particularly valuable for super-resolution microscopy techniques such as STORM and PALM, which require bright and photostable fluorophores. By using this compound to first label the target and then "clicking" on a super-resolution compatible dye, researchers can achieve high-resolution imaging of specific biomolecules in living cells. Furthermore, the biotin-avidin interaction can be exploited for signal amplification in imaging applications, enhancing the detection of low-abundance targets. documentsdelivered.com
Development of Novel "Traceless" Cleavable Linkages for Bioconjugation
While the diol linkage in this compound is cleavable with sodium periodate (B1199274), this process leaves behind a chemical modification on the released molecule. medkoo.com A significant area of future research is the development of "traceless" cleavable linkers that, upon cleavage, leave no residual chemical moiety on the target biomolecule. nih.govnih.gov This is particularly important in applications where the native structure and function of the released molecule must be preserved.
One promising approach is the use of photocleavable linkers that can be cleaved with light, offering precise spatiotemporal control over the release of the target molecule. acs.org Research into secondary amino alcohol-based linkers, which can be cleaved to produce a native peptide N-terminus, also provides a potential blueprint for designing traceless versions of biotin-alkyne probes. nih.gov The development of a traceless variant of this compound would be a significant advancement for applications such as proteomics and the controlled release of therapeutic agents.
Automation and Miniaturization of Bioconjugation Workflows in Research
The increasing complexity of biological research necessitates the development of automated and miniaturized workflows to improve throughput, reproducibility, and reduce costs. The robustness and efficiency of click chemistry make it highly suitable for automation. nih.gov Bioconjugation reactions using this compound can be performed in microplate formats and automated using liquid handling robots.
Future developments will likely see the integration of these automated bioconjugation workflows with downstream analytical techniques, such as mass spectrometry and automated microscopy. This will enable fully automated platforms for proteomics, glycomics, and other -omics studies. Miniaturization of these workflows onto microfluidic "lab-on-a-chip" devices will further reduce sample and reagent consumption, making these powerful techniques more accessible to a wider range of researchers.
Q & A
Q. What are the structural components of Diol Biotin-PEG3-Alkyne, and how do they contribute to its functionality?
this compound comprises four key components:
- Diol group : Enhances hydrophilicity and stability in aqueous environments .
- Biotin : Enables high-affinity binding to streptavidin/avidin for detection or purification .
- PEG3 spacer : Improves solubility, reduces steric hindrance, and minimizes non-specific interactions .
- Alkyne : Facilitates bioorthogonal "click chemistry" with azide-functionalized molecules under copper-catalyzed conditions . Methodological Insight: Structural validation via NMR and LC-MS is critical to confirm purity and functional group integrity .
Q. How is this compound utilized in protein labeling workflows?
The reagent is commonly used for site-specific biotinylation of azide-modified proteins via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include:
- Reaction setup : Optimize molar ratios (typically 1:1–1:5 reagent:protein) in PBS or Tris buffer with Cu(I) catalysts (e.g., TBTA) .
- Quenching : Remove excess reagent using size-exclusion chromatography or dialysis .
- Validation : Confirm labeling efficiency via streptavidin-based ELISA or Western blot .
Q. What are the recommended storage conditions to maintain reagent stability?
- Store at ≤–20°C in desiccated, light-protected vials to prevent hydrolysis of the alkyne group or biotin degradation .
- Avoid freeze-thaw cycles; prepare aliquots for single-use applications .
Advanced Research Questions
Q. How do variations in PEG spacer length (e.g., PEG3 vs. PEG4) impact conjugation efficiency and downstream applications?
- Solubility : PEG3 balances hydrophilicity and steric effects, whereas longer PEG chains (e.g., PEG4) may reduce reaction rates due to increased flexibility .
- Data contradiction : Some studies report inconsistent molecular weights (e.g., ~500 Da vs. ~780 Da for PEG3 variants), likely due to synthesis batch differences or impurities . Methodological Recommendation: Characterize each batch using MALDI-TOF MS and adjust reaction stoichiometry empirically .
Q. What strategies mitigate copper-induced toxicity in live-cell click chemistry applications?
- Copper-free alternatives : Use strained alkynes (e.g., DBCO) for azide-alkyne cycloaddition, though reaction kinetics may differ .
- Copper shielding : Employ biocompatible ligands (e.g., BTTAA) to reduce Cu(I) cytotoxicity while maintaining catalytic activity .
- Validation : Assess cell viability via MTT assays post-labeling to optimize conditions .
Q. How can researchers resolve discrepancies in biotin-streptavidin binding affinity caused by PEG3 spacer flexibility?
- Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) to compare PEG3-linked biotin with shorter/longer spacers .
- Competitive ELISA : Use free biotin to titrate binding and calculate effective dissociation constants (Kd) .
- Structural modeling : Predict conformational dynamics of the PEG3-biotin complex using MD simulations .
Q. What analytical techniques validate the specificity of this compound in complex biological matrices?
- LC-MS/MS : Identify off-target modifications (e.g., non-specific alkyne reactions with thiols) .
- Control experiments : Include alkyne-blocking agents (e.g., propargyl alcohol) to confirm click chemistry specificity .
- Cross-reactivity screening : Test against common serum proteins (e.g., albumin) to rule out non-specific binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
